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Compound of Interest

Compound Name: 4-Bromo-3,5-dimethylisoxazole

Cat. No.: B080238

Foreword: The Analytical Imperative for Brominated
Isoxazoles

In the landscape of pharmaceutical and materials science research, halogenated heterocyclic
compounds are foundational building blocks. 4-Bromo-3,5-dimethylisoxazole (CAS No.
10558-25-5) is a prime example—a versatile intermediate whose isoxazole core and reactive
bromine atom offer a gateway to novel molecular architectures with potential antimicrobial and
anti-inflammatory properties.[1] The precise structural confirmation and purity assessment of
this key intermediate are not mere procedural formalities; they are the bedrock upon which
reliable and reproducible research is built. An impurity or a misidentified structure can derail a
research program, leading to wasted resources and invalid conclusions.

This guide provides an in-depth, practical framework for the comprehensive spectroscopic
analysis of 4-Bromo-3,5-dimethylisoxazole. We will move beyond rote data presentation,
focusing instead on the causality behind the analytical choices and the logic of spectral
interpretation. The methodologies described herein are designed to form a self-validating
system, ensuring the highest degree of confidence in the material's identity and purity for
researchers, scientists, and drug development professionals.

Compound Profile and Physicochemical Properties

Before delving into spectroscopic analysis, a foundational understanding of the target molecule
is essential. This data informs sample handling, solvent selection, and the interpretation of
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spectral results.

Property Value Source
Molecular Formula CsHeBrNO [2]
Molecular Weight 176.01 g/mol [2]
Appearance (?Ietolr colorless to light yellow 2]
liquid
Boiling Point 176 °C (lit.) [2]
Density 1.478 g/mL at 25 °C (lit.) [2]
Refractive Index n20/D 1.486 (lit.) [2]
Storage 2-8°C, Light Sensitive [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of
organic molecules. It provides detailed information about the carbon-hydrogen framework. For
4-Bromo-3,5-dimethylisoxazole, the symmetry of the molecule simplifies the spectra, making
it a textbook example for analysis.

Molecular Structure and Predicted Environments

First, let's visualize the structure and the unique atomic environments that NMR will probe. The
molecule has a plane of symmetry, rendering the two methyl groups chemically equivalent.

Caption: Molecular structure of 4-Bromo-3,5-dimethylisoxazole.

'H NMR Spectroscopy

Principle: *H NMR spectroscopy maps the chemical environment of hydrogen nuclei (protons).
The chemical shift (d) indicates the electronic environment, and due to the molecule's
symmetry, we expect a single signal for the six protons of the two equivalent methyl groups.
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Experimental Protocol:

e Sample Preparation: Accurately weigh ~10-20 mg of 4-Bromo-3,5-dimethylisoxazole and
dissolve it in ~0.6 mL of deuterated chloroform (CDCls).

o Scientist's Rationale: CDCls is a standard choice for its excellent solubilizing power for a
wide range of organic compounds and its single residual proton peak (& ~7.26 ppm) rarely
interferes with signals from the analyte.[3]

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference
standard (& 0.00 ppm).

o Scientist's Rationale: TMS is chemically inert, volatile (allowing for easy sample recovery),
and its 12 equivalent protons give a sharp, strong singlet that does not overlap with most
other organic signals.[4]

 Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400
MHz (or higher) spectrometer.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to
0.00 ppm.

Data Interpretation and Expected Results: Due to the molecule's symmetry, the two methyl
groups at positions 3 and 5 are chemically and magnetically equivalent. Therefore, they will
resonate at the same frequency, producing a single sharp peak.

Predicted Chemical

Multiplicit Integration Assignment
Shift (3) P o g d

~2.4 ppm Singlet (s) 6H C3-CHs and C5-CHs

o Causality: The methyl protons are adjacent to sp2-hybridized carbons of the isoxazole ring,
which deshields them compared to protons on a simple alkane. The electronegative nitrogen
and oxygen atoms in the ring further contribute to this deshielding effect, pulling electron
density away and causing the signal to appear downfield around 2.4 ppm. The absence of
adjacent protons results in a singlet multiplicity.
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3C NMR Spectroscopy

Principle: 13C NMR provides information on the carbon skeleton of a molecule. Each unique
carbon atom gives a distinct signal.

Experimental Protocol:

e Sample Preparation: Use the same sample prepared for *H NMR analysis. A higher
concentration (~30-50 mg) may be beneficial to reduce acquisition time, given the low
natural abundance of the 13C isotope.

 Instrumentation: Acquire a proton-decoupled 3C spectrum on a 100 MHz (or equivalent)
spectrometer.

o Scientist's Rationale: Proton decoupling is a standard technique that collapses carbon-
proton coupling, resulting in a spectrum where each unique carbon appears as a single
sharp line, simplifying interpretation and improving the signal-to-noise ratio.[5]

o Data Processing: Process the data similarly to the *H spectrum. Reference the spectrum to
the CDClIs solvent peak (6 ~77.16 ppm).[3]

Data Interpretation and Expected Results: The molecule has three distinct carbon
environments: the two equivalent methyl carbons, the two equivalent ring carbons attached to
the methyl groups (C3 and C5), and the single brominated carbon (C4).
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Predicted Chemical Shift
(5)

Assignment

Rationale for Shift

~10-15 ppm

CHs

Standard sp3 methyl carbon

range.

~90-100 ppm

C4-Br

The "heavy atom effect" of
bromine significantly shields
this carbon, shifting it upfield.
This is a highly characteristic

signal.[6]

~160-170 ppm

C3and C5

These sp? carbons are part of
a heterocyclic system and are
bonded to electronegative
atoms (N and O), causing a
strong deshielding effect and
shifting them significantly
downfield.[5]

Infrared (IR) Spectroscopy: Functional Group

Fingerprinting

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific

functional groups absorb infrared radiation at characteristic frequencies, providing a

“fingerprint" of the molecule's composition.

Prepare Sample
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Caption: A generalized workflow for acquiring an IR spectrum.
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Experimental Protocol:

o Sample Preparation: As 4-Bromo-3,5-dimethylisoxazole is a liquid, the simplest method is
to prepare a neat film.

» Method: Place one drop of the neat liquid between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates. Press the plates together to form a thin, uniform liquid film.

o Scientist's Rationale: Salt plates are used because they are transparent to infrared
radiation in the typical analytical range (4000-400 cm~?). This "neat" method is fast and
avoids solvent peaks that could obscure analyte signals.

e Instrumentation: Place the salt plates in the sample holder of an FTIR spectrometer and
acquire the spectrum.

o Background Correction: A background spectrum (of the empty spectrometer) must be run
first and automatically subtracted from the sample spectrum to remove contributions from
atmospheric CO2 and water vapor.

Data Interpretation and Expected Results: The IR spectrum will confirm the presence of the
isoxazole ring and the alkyl groups, and the absence of other functional groups (like -OH or
C=0).

Wavenumber (cm~12) Vibration Type Assignment

sp® C-H bonds of the methyl

2900-3000 C-H stretch

groups
~1600-1650 C=N stretch Isoxazole ring imine bond[1]
~1400-1500 C=C stretch Isoxazole ring double bond
~1100-1250 C-O stretch Isoxazole ring ether linkage
500-700 C-Br stretch Carbon-bromine bond

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
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Principle: Mass spectrometry bombards a molecule with energy, causing it to ionize and break
apart into charged fragments. The mass-to-charge ratio (m/z) of the parent ion confirms the
molecular weight, while the fragmentation pattern provides clues about the molecule's
structure.

Experimental Protocol:

o Sample Introduction: Dilute the sample in a suitable volatile solvent (e.g., methanol or
dichloromethane). Introduce the sample into the mass spectrometer, typically via Gas
Chromatography (GC-MS) or direct infusion.

« lonization Method: Utilize Electron lonization (EIl) at 70 eV.

o Scientist's Rationale: El is a robust, high-energy technique that provides reproducible
fragmentation patterns, which are excellent for structural confirmation and library
matching.[7]

e Mass Analysis: Scan a mass range from m/z 40 to 250 to ensure capture of the molecular
ion and all significant fragments.

Data Interpretation and Expected Results: The most critical feature will be the molecular ion
peak (M*). Bromine has two abundant isotopes, 7°Br (~50.7%) and 8Br (~49.3%), in a nearly
1:1 ratio. This results in a characteristic "doublet” for any bromine-containing fragment.

e Molecular lon (M*): A pair of peaks of nearly equal intensity will be observed at m/z 175 (for
the CsHe’°BrNO ion) and m/z 177 (for the CsHe81BrNO ion). This distinctive M/M+2 pattern is
definitive proof of the presence of a single bromine atom.[7]

» Key Fragments: Fragmentation in isoxazoles is complex, but common pathways involve
cleavage of the N-O bond or loss of substituents.

[e]

[M - CHs]*: Loss of a methyl group, resulting in peaks at m/z 160/162.

o

[M - Br]*: Loss of the bromine radical, resulting in a peak at m/z 96. This fragment would
appear as a singlet, as the isotopic signature is lost.

o

Other fragments resulting from ring cleavage are also possible.
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Caption: Plausible fragmentation pathways for 4-Bromo-3,5-dimethylisoxazole in EI-MS.

Conclusion: A Validated Analytical Picture

By systematically applying NMR, IR, and Mass Spectrometry, a complete and validated
analytical profile of 4-Bromo-3,5-dimethylisoxazole can be established. The *H and 13C NMR
spectra confirm the precise carbon-hydrogen framework and symmetry. The IR spectrum
provides a rapid fingerprint of the key functional groups, and the mass spectrum confirms the
molecular weight and the elemental presence of bromine through its distinct isotopic pattern.
Together, these techniques provide a self-validating system, ensuring that the material
proceeding to the next stage of research or development is unequivocally confirmed in its
structure and purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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